-NIA is a valuable intermediate in the synthesis of various organic compounds, including:
-NIA has been explored for its potential applications in material science due to its interesting properties, such as:
-NIA has also been investigated for its potential applications in:
5-Nitroisophthalic acid is an aromatic dicarboxylic acid with the molecular formula CHN O and a molecular weight of 211.13 g/mol. It features a nitro group (-NO) positioned at the 5th carbon of the isophthalic acid structure, which consists of a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 3 positions. This compound appears as a yellow powder and has a melting point range of 259-261 °C. It is slightly soluble in water (1.5 g/L at 20 °C) and has limited solubility in organic solvents such as acetonitrile and dimethyl sulfoxide .
The primary chemical reaction involving 5-nitroisophthalic acid is its synthesis through nitration of isophthalic acid, typically using a mixture of concentrated sulfuric and nitric acids. The general reaction can be summarized as follows:
The process involves preheating the reactants, followed by mixing them in a continuous reactor to promote efficient nitration, with total reaction times often under 20 minutes .
5-Nitroisophthalic acid has been noted for its potential biological activities, particularly in the pharmaceutical realm. It serves as an intermediate in the synthesis of phosphodiesterase IV inhibitors, which are being developed for treating respiratory diseases. Additionally, it has shown promise in the synthesis of coordination polymers that possess luminescent properties and can be utilized in dye degradation applications .
The synthesis of 5-nitroisophthalic acid can be achieved through several methods:
5-Nitroisophthalic acid finds diverse applications across various fields:
Several compounds share structural similarities with 5-nitroisophthalic acid, including:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Isophthalic Acid | Dicarboxylic Acid | No nitro group present |
| Terephthalic Acid | Dicarboxylic Acid | Carboxyl groups at para positions |
| 3-Nitrophthalic Acid | Dicarboxylic Acid | Nitro group at the 3rd position |
The uniqueness of 5-nitroisophthalic acid lies in its specific positioning of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This positioning enhances its utility in specialized applications such as pharmaceuticals and advanced materials .
Irritant